(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol
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Overview
Description
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol is a chiral cyclohexanol derivative with an amino group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol typically involves the reduction of a suitable precursor, such as a ketone or an ester, followed by the introduction of the amino group. One common method involves the reduction of 2-methylcyclohexanone using a chiral reducing agent to obtain the desired stereochemistry. The resulting alcohol is then subjected to amination reactions to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes are scaled up to ensure the high purity of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 2-methylcyclohexanone, 2-methylcyclohexanal
Reduction: Various reduced derivatives depending on the specific reaction conditions
Substitution: Amides, secondary amines
Scientific Research Applications
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating diseases associated with the JNK pathway.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. One notable pathway is the JNK (c-Jun N-terminal kinase) pathway, where the compound may act as an inhibitor, modulating the activity of JNK and affecting downstream signaling processes. This modulation can have therapeutic implications in diseases where the JNK pathway is dysregulated .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride
- (1R,2R,5R)-5-amino-2-methylcyclohexanone
- (1R,2R,5R)-5-amino-2-methylcyclohexane
Uniqueness
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with the JNK pathway sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-2-3-6(8)4-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
QVJHLJGPSVCTGC-FSDSQADBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)N |
Canonical SMILES |
CC1CCC(CC1O)N |
Origin of Product |
United States |
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